molecular formula C12H12BrN5O2 B235017 N-(2-allyl-2H-tetraazol-5-yl)-5-bromo-2-methoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-5-bromo-2-methoxybenzamide

Cat. No. B235017
M. Wt: 338.16 g/mol
InChI Key: DXLJSVVAYAYHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-5-bromo-2-methoxybenzamide, also known as ABTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ABTM is a tetrazole-based compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

N-(2-allyl-2H-tetraazol-5-yl)-5-bromo-2-methoxybenzamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells stimulated with lipopolysaccharide (LPS). This compound has also been shown to inhibit the growth and proliferation of several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-allyl-2H-tetraazol-5-yl)-5-bromo-2-methoxybenzamide has several advantages for lab experiments, including its high yield of synthesis, its stability under various conditions, and its potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-5-bromo-2-methoxybenzamide, including the optimization of its synthesis, the development of more potent derivatives, and the investigation of its potential applications in other fields, such as neuroscience and immunology. Further studies are also needed to elucidate the precise mechanism of action of this compound and its potential side effects.

Synthesis Methods

N-(2-allyl-2H-tetraazol-5-yl)-5-bromo-2-methoxybenzamide has been synthesized using several methods, including the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride, followed by the reaction with 2-allyl-2H-tetrazole-5-thiol. Another method involves the reaction of 5-bromo-2-methoxybenzoic acid with phosphorus oxychloride, followed by the reaction with 2-allyl-2H-tetrazole-5-amine. Both methods have yielded high yields of this compound.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-5-bromo-2-methoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. In material science, this compound has been used as a ligand in the synthesis of metal-organic frameworks. In analytical chemistry, this compound has been used as a reagent for the detection of metal ions.

properties

Molecular Formula

C12H12BrN5O2

Molecular Weight

338.16 g/mol

IUPAC Name

5-bromo-2-methoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C12H12BrN5O2/c1-3-6-18-16-12(15-17-18)14-11(19)9-7-8(13)4-5-10(9)20-2/h3-5,7H,1,6H2,2H3,(H,14,16,19)

InChI Key

DXLJSVVAYAYHEN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=NN(N=N2)CC=C

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=NN(N=N2)CC=C

Origin of Product

United States

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